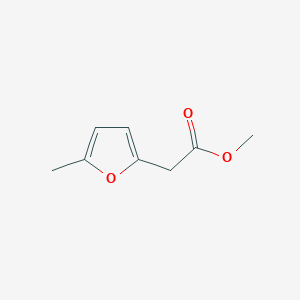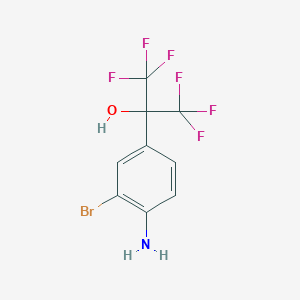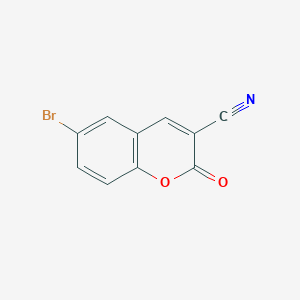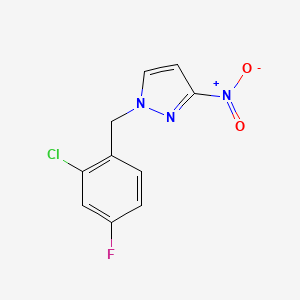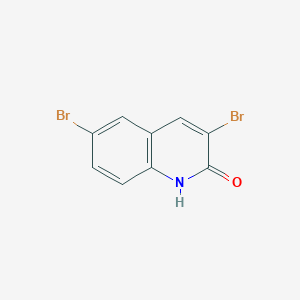![molecular formula C14H23N3O4S B2484079 9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1428371-17-8](/img/structure/B2484079.png)
9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound's synthesis can involve various strategies, such as Prins cascade cyclization for generating 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting the versatility of methods for creating spirocyclic structures (Reddy et al., 2014). Additionally, methodologies involving intramolecular asymmetric oxyselenenylation offer routes to optically active spiroketals, demonstrating the synthetic accessibility of spirocyclic compounds with specific stereochemical configurations (Uchiyama et al., 2001).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through crystallographic studies, providing insights into their stereochemistry and conformation. For instance, the crystal structure of a 1,5-dioxaspiro[5.5] derivative reveals intricate details about its geometric configuration, aiding in the understanding of its molecular properties and reactivity (Zeng et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of spirocyclic compounds includes transformations such as ketalisation, hydroformylation, and ring transformations, showcasing their versatility in chemical synthesis. These reactions are fundamental in generating intermediates for further synthetic applications, including the preparation of antiviral agents (Pardhasaradhi et al., 1998).
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as melting points and solubility, are crucial for their application in material science and pharmaceuticals. These properties are often determined through experimental studies, including X-ray diffraction and NMR spectroscopy, to ascertain their suitability for specific applications.
Chemical Properties Analysis
The chemical properties of spirocyclic compounds, including reactivity, stability, and functional group transformations, are essential for their utility in synthetic chemistry. Studies focusing on the condensation polymers from spirocyclic precursors illustrate the potential for creating novel polymeric materials with unique properties (Pryde et al., 1962).
Applications De Recherche Scientifique
Biological and Preclinical Importance
Research into N-sulfonylamino azinones, a class to which 9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane belongs, reveals extensive studies on their biological activities. These compounds are known as privileged heterocycles due to their wide range of biological activities including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Notably, they serve as competitive AMPA receptor antagonists, showing promise in the treatment of neurological disorders like epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).
Sulfonamide Inhibitors
Sulfonamide compounds, including the one , play a significant role as synthetic bacteriostatic antibiotics. They are involved in treating bacterial infections and are also present in various clinically used drugs like diuretics, carbonic anhydrase inhibitors, and antiepileptics. Sulfonamides, such as the one being discussed, have been utilized in HIV protease inhibitors, anticancer agents, and Alzheimer’s disease drugs, indicating their importance in a wide range of medical applications (Gulcin & Taslimi, 2018).
Cytochrome P450 Isoform Inhibitors
Compounds like 9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane are often studied for their role in inhibiting Cytochrome P450 (CYP) enzymes, crucial for metabolizing a variety of drugs. The selectivity of inhibitors for specific CYP isoforms is vital for understanding and predicting drug-drug interactions, a key aspect of pharmaceutical research (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
9-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-11-13(12(2)16(3)15-11)22(18,19)17-7-5-14(6-8-17)20-9-4-10-21-14/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBOQQPEDLYZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC3(CC2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2483996.png)
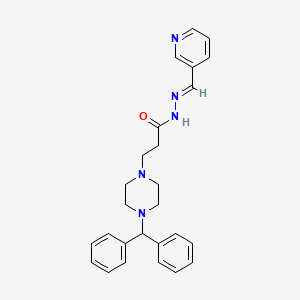
![8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2483998.png)
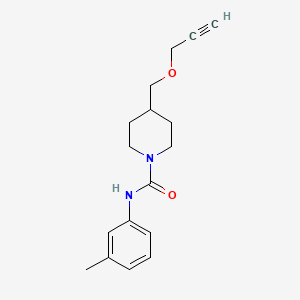
![N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2484000.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2484002.png)
